1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
1’-(2,5-Dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure This compound features a furan ring substituted with dimethyl groups and a carbonyl group, which is linked to a spiro isobenzofuran-piperidinone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the furan ring through the cyclization of appropriate precursors, followed by the introduction of dimethyl groups via alkylation reactions. The carbonyl group can be introduced through oxidation reactions. The spiro linkage is formed through a series of cyclization and condensation reactions, often under controlled temperature and pressure conditions to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Catalysts and solvents are carefully selected to enhance reaction efficiency and selectivity. Continuous flow reactors and other advanced technologies may be employed to scale up the production while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
1’-(2,5-Dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The furan ring and the carbonyl group can participate in oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: The dimethyl groups and the furan ring can undergo substitution reactions with halogens or other electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield carboxylic acids, while reduction of the carbonyl group may produce alcohols. Substitution reactions can introduce various functional groups into the furan ring or the dimethyl groups .
Scientific Research Applications
1’-(2,5-Dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1’-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, modulating their activity. The spiro structure may also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran-3-carbonyl chloride: Shares the furan ring and carbonyl group but lacks the spiro linkage.
2,5-Dimethylfuran: Similar furan ring structure but without the carbonyl group and spiro linkage.
Spiro[isobenzofuran-1,3’-piperidin]-3-one: Contains the spiro linkage but lacks the furan ring and dimethyl groups .
Uniqueness
1’-(2,5-Dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to its combination of a furan ring, dimethyl groups, carbonyl group, and spiro linkage.
Properties
IUPAC Name |
1'-(2,5-dimethylfuran-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-10-15(13(2)23-12)17(21)20-9-5-8-19(11-20)16-7-4-3-6-14(16)18(22)24-19/h3-4,6-7,10H,5,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDCBCQFFGKWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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